N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chloro-6-fluorobenzamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chloro-6-fluorobenzamide is a synthetic organic compound known for its multifaceted applications in scientific research and industry. It possesses unique structural attributes that enable diverse reactivity and potential utility in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chloro-6-fluorobenzamide typically involves a multi-step synthesis process:
Starting with 1,2,3,4-tetrahydroquinoline as the precursor, it undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
The intermediate product is then subjected to a coupling reaction with 2-chloro-6-fluorobenzoyl chloride under acidic or basic conditions, using catalysts like dimethylaminopyridine (DMAP) or in the presence of an organic base.
Industrial Production Methods: Industrial-scale synthesis may employ optimized reaction conditions, automated flow reactors, and high-throughput screening techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides and sulfones.
Reduction: It can be reduced, typically at the amide or the sulfone group, depending on the reagents.
Substitution: The benzene ring and the chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation Reagents: Manganese dioxide (MnO2), hydrogen peroxide (H2O2).
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Conditions: Heating in the presence of a strong base or acid, using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: Depending on the reactions, it may yield sulfoxides, sulfones, or substituted benzamide derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Utilized as a ligand in coordination chemistry for catalysis.
Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes or biological targets.
Drug Development: Evaluated as a scaffold for developing new therapeutic agents.
Antimicrobial Activity: Studied for its antimicrobial properties against various pathogens.
Cancer Research: Explored for its potential role in inhibiting cancer cell proliferation.
Material Science: Used in the design of new materials with unique properties.
Polymer Chemistry: A precursor in the synthesis of specialized polymers.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzyme active sites or cell receptors. By binding to these targets, it can modulate biological pathways, leading to inhibition or activation of various cellular processes. The exact mechanism may vary based on the specific application and biological context.
Comparison with Similar Compounds
Unique Features:
Structural Uniqueness: The combination of sulfonyl, quinoline, and benzamide moieties imparts distinct reactivity.
Selective Binding: High specificity for certain biological targets due to its unique structural configuration.
Sulfonylquinolines: Compounds with a sulfonyl group attached to quinoline, sharing similar reactivity.
Benzamides: Similar compounds like N-(2-chlorobenzyl)-2-chloro-6-fluorobenzamide, which may exhibit overlapping applications.
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chloro-6-fluorobenzamide stands out due to its multi-functional nature, making it a valuable asset in both scientific research and industrial applications.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-chloro-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c23-18-9-4-10-19(24)21(18)22(27)25-16-11-12-20-15(14-16)6-5-13-26(20)30(28,29)17-7-2-1-3-8-17/h1-4,7-12,14H,5-6,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBSETAFEZNRKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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